molecular formula C24H33N3O4S B1250963 Sulcardine CAS No. 343935-60-4

Sulcardine

货号: B1250963
CAS 编号: 343935-60-4
分子量: 459.6 g/mol
InChI 键: SYZGIWXQGIBJGN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

硫卡定硫酸盐是一种新型抗心律失常药物,起作用机制是多离子通道阻滞。 它在治疗心房和心室心律失常方面显示出疗效,可以预防猝死 .

化学反应分析

反应类型

硫卡定硫酸盐经历各种化学反应,包括:

    氧化: 这种反应涉及失去电子,并可由氧化剂促进。

    还原: 这种反应涉及获得电子,并可由还原剂促进。

    取代: 这种反应涉及用另一个原子或原子团取代一个原子或原子团。

常用试剂和条件

这些反应中使用的常用试剂包括高锰酸钾等氧化剂,硼氢化钠等还原剂,以及各种催化剂来促进取代反应。

形成的主要产物

这些反应形成的主要产物取决于使用的具体条件和试剂。例如,氧化可能生成亚砜或砜,而还原可能生成硫化物。

科学研究应用

硫卡定硫酸盐具有广泛的科学研究应用:

相似化合物的比较

类似化合物

    胺碘酮: 另一种用于治疗心律失常的多离子通道阻滞剂。

    拉诺拉嗪: 一种也影响离子通道但具有不同作用机制的药物。

独特性

硫卡定硫酸盐具有独特的能力,可以同时阻断多种离子通道,与仅针对一种类型离子通道的药物相比,它具有更广泛的抗心律失常作用 .

参考文献

生物活性

Sulcardine, chemically known as N-(3,5-bis(1-pyrrolidinylmethyl)-4-hydroxybenzyl)-4-methoxybenzenesulfonamide, is a novel anti-arrhythmic agent that has garnered attention for its potential therapeutic applications in managing various cardiac arrhythmias. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, mechanisms of action, and clinical implications based on diverse research findings.

Pharmacokinetics and Safety

This compound exhibits favorable pharmacokinetic properties that make it a viable candidate for anti-arrhythmic therapy. A study conducted by Chen et al. (2017) assessed the pharmacokinetics, safety, and tolerability of this compound sulfate in healthy subjects. Key findings include:

  • Dosing and Absorption : Participants received doses of 200 mg, 400 mg, and 800 mg under fasting conditions. The maximum plasma concentration (CmaxC_{max}) of this compound increased with dosage, demonstrating adequate oral absorption and bioavailability. The mean half-life (t1/2t_{1/2}) values were recorded at 16.85 hours for 200 mg, 17.66 hours for 400 mg, and 11.87 hours for 800 mg doses .
  • Safety Profile : The study reported mild adverse events (AEs) in four subjects but no serious AEs, indicating that this compound is generally well tolerated in healthy individuals .

This compound functions primarily as a multi-ion channel blocker , affecting sodium (Na+^+), calcium (Ca2+^{2+}), and potassium (K+^+) channels. Its mechanism includes:

  • Sodium Channel Blockade : this compound inhibits fast sodium currents (INaI_{Na}), which is crucial for the depolarization phase of action potentials in cardiac tissues. The IC50IC_{50} value for sodium current inhibition was determined to be approximately 26.9 μmol/L .
  • Calcium Channel Inhibition : It also affects L-type calcium currents (ICa,LI_{Ca,L}), contributing to its anti-arrhythmic properties with an IC50IC_{50} of around 69.2 μmol/L .
  • Potassium Channel Effects : Interestingly, this compound does not significantly affect inward rectifier potassium currents (IK1I_{K1}) or delayed rectifier potassium currents (IKI_{K}), which may help reduce the risk of pro-arrhythmia associated with other anti-arrhythmic agents .

Efficacy in Animal Models

Research has demonstrated this compound's efficacy in various animal models of arrhythmia:

  • Aconitine-Induced Arrhythmias : In rat models, this compound significantly increased the dose of aconitine required to induce arrhythmias, with an effective dose (ED50ED_{50}) of 196 mg/kg .
  • Ouabain-Induced Arrhythmias : In guinea pigs, doses of 25 mg/kg to 100 mg/kg showed a dose-dependent increase in the amount of ouabain needed to induce ventricular premature beats (VP), ventricular tachycardia (VT), and ventricular fibrillation (VF) .

Clinical Implications

This compound is being explored as a treatment option for various arrhythmias including:

  • Atrial Fibrillation (AF) : this compound has shown promise in treating acute atrial fibrillation due to its rapid onset and effective plasma concentration profiles without significant pro-arrhythmic risks .
  • Ventricular Arrhythmias : Its multi-ion channel blocking capability positions it as a potential candidate for managing ventricular tachyarrhythmias and other related conditions .

Summary of Findings

The following table summarizes key pharmacokinetic parameters and findings from studies on this compound:

ParameterValue/Description
Maximum Plasma ConcentrationCmax5,0006,000 ng mLC_{max}\approx 5,000-6,000\text{ ng mL} at 0.5 hours post-administration
Half-Life (t1/2t_{1/2})Ranges from 11.87 to 17.66 hours based on dosage
Effective Dose (ED50ED_{50})196 mg/kg in aconitine-induced arrhythmias
Sodium Current IC50IC_{50}Approximately 26.9 μmol/L
Calcium Current IC50IC_{50}Approximately 69.2 μmol/L

属性

CAS 编号

343935-60-4

分子式

C24H33N3O4S

分子量

459.6 g/mol

IUPAC 名称

N-[[4-hydroxy-3,5-bis(pyrrolidin-1-ylmethyl)phenyl]methyl]-4-methoxybenzenesulfonamide

InChI

InChI=1S/C24H33N3O4S/c1-31-22-6-8-23(9-7-22)32(29,30)25-16-19-14-20(17-26-10-2-3-11-26)24(28)21(15-19)18-27-12-4-5-13-27/h6-9,14-15,25,28H,2-5,10-13,16-18H2,1H3

InChI 键

SYZGIWXQGIBJGN-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=C(C(=C2)CN3CCCC3)O)CN4CCCC4

规范 SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=C(C(=C2)CN3CCCC3)O)CN4CCCC4

同义词

HBI-3000
sulcardine sulfate

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。